![molecular formula C21H33ClO9 B14293317 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride CAS No. 115928-96-6](/img/structure/B14293317.png)
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride is a complex organic compound with a molecular formula of C21H31ClO9. This compound is characterized by its multiple ethoxy groups attached to a benzoyl chloride core, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride typically involves the reaction of 3,5-dihydroxybenzoyl chloride with 2-[2-(2-methoxyethoxy)ethoxy]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoic acid.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to reflux, depending on the specific reaction
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Benzoic Acid Derivatives: Formed by hydrolysis
Wissenschaftliche Forschungsanwendungen
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the presence of the benzoyl chloride group, which is highly electrophilic. The compound can target various molecular pathways depending on the nature of the nucleophile it reacts with, making it a versatile tool in chemical synthesis and modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde
- 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoic acid
- 2-[2-(2-methoxyethoxy)ethoxy]ethanol
Uniqueness
3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability, such as in drug delivery systems and the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
115928-96-6 |
|---|---|
Molekularformel |
C21H33ClO9 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoyl chloride |
InChI |
InChI=1S/C21H33ClO9/c1-24-3-5-26-7-9-28-11-13-30-19-15-18(21(22)23)16-20(17-19)31-14-12-29-10-8-27-6-4-25-2/h15-17H,3-14H2,1-2H3 |
InChI-Schlüssel |
JENMUNNORNURRN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOC1=CC(=CC(=C1)C(=O)Cl)OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)


![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
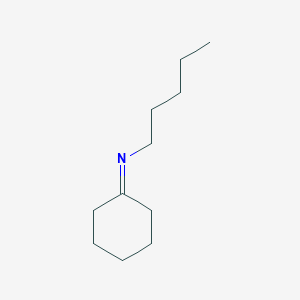

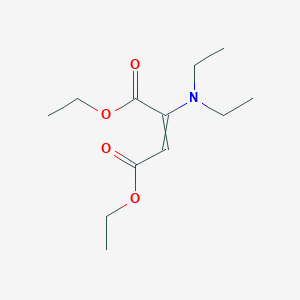
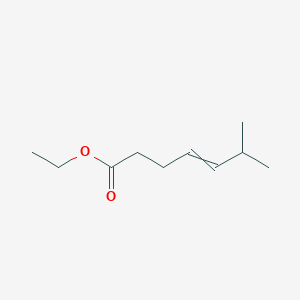
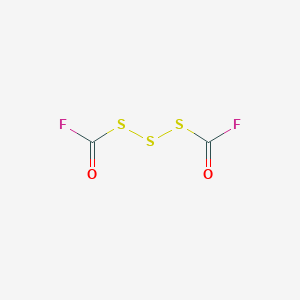

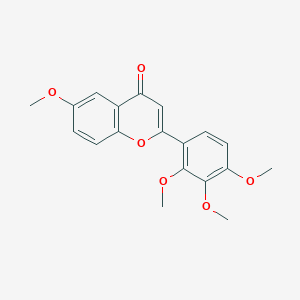
![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
